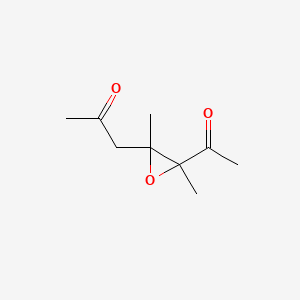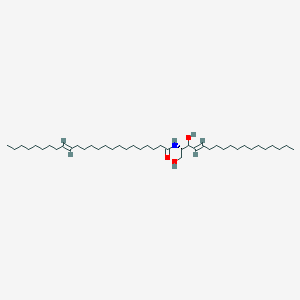
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is an organosulfur compound that features a thiosulfate group bonded to a cyclooctylmethylamidino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclooctylmethylamine with carbon disulfide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiosulfate group into sulfate or other oxidized sulfur species.
Reduction: The compound can be reduced to form sulfide or other reduced sulfur species.
Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfate, while reduction could produce sulfide. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学研究应用
Chemistry
In chemistry, S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is used as a reagent for synthesizing other sulfur-containing compounds
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to undergo redox reactions makes it a candidate for exploring oxidative stress and redox signaling pathways in cells.
Medicine
The compound’s potential medicinal applications include its use as an antioxidant or in drug delivery systems. Its ability to modulate redox states could be harnessed for therapeutic purposes, such as protecting cells from oxidative damage.
Industry
In industry, this compound can be used in processes that require sulfur-containing reagents. Its stability and reactivity make it suitable for applications in materials science and chemical manufacturing.
作用机制
The mechanism by which S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves its ability to participate in redox reactions. The thiosulfate group can donate or accept electrons, influencing the redox state of surrounding molecules. This property allows it to interact with various molecular targets, including enzymes and signaling proteins, thereby modulating their activity and function.
相似化合物的比较
Similar Compounds
Thiosulfate: A simpler compound with similar redox properties but lacking the cyclooctylmethylamidino moiety.
Sodium thiosulfate: Commonly used in medical and industrial applications, it shares the thiosulfate group but differs in its overall structure and reactivity.
Allicin: A thiosulfinate compound found in garlic, known for its antimicrobial properties.
Uniqueness
S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is unique due to its combination of a thiosulfate group with a cyclooctylmethylamidino moiety. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
40283-64-5 |
|---|---|
分子式 |
C11H22N2O3S2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclooctane |
InChI |
InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H2,12,13)(H,14,15,16) |
InChI 键 |
WAZJRDVLNOHWSD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)CN=C(CSS(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)


![(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B13817847.png)







![sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13817871.png)
